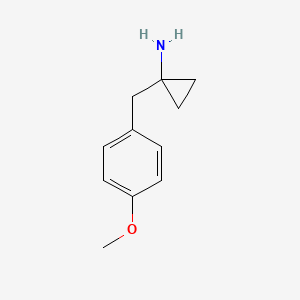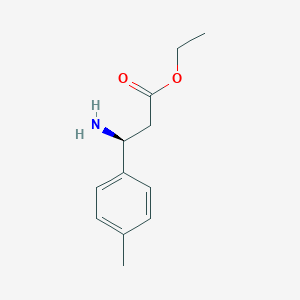
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one is a synthetic organic compound belonging to the class of 5,6-dihydro-2H-pyran-2-ones These compounds are characterized by a six-membered lactone ring with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one typically involves the following steps:
Formation of the Lactone Ring: The lactone ring can be formed through an intramolecular cyclization reaction. This often involves the use of a precursor molecule containing both a hydroxyl group and a carboxylic acid group.
Substitution Reactions: The hexyl and undecyl groups can be introduced through substitution reactions. These reactions may involve the use of alkyl halides and a suitable base to facilitate the substitution.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Alkyl halides and bases like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one involves its interaction with specific molecular targets. The hydroxyl group and the lactone ring play crucial roles in its reactivity and interactions with biological molecules. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Undecyl-5,6-dihydro-2H-pyran-2-one
- 5,6-Dihydro-2H-pyran-2-one
- 3-Hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one
Uniqueness
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
112764-00-8 |
|---|---|
Fórmula molecular |
C22H40O3 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C22H40O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19,23H,3-18H2,1-2H3 |
Clave InChI |
BLXCWAINNUGTQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1CC(=C(C(=O)O1)CCCCCC)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one](/img/structure/B8785887.png)










